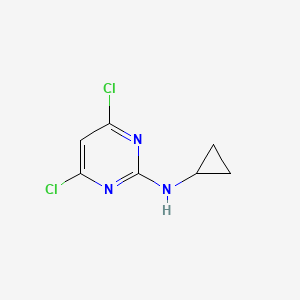

4,6-dichloro-N-cyclopropylpyrimidin-2-amine

Description

Properties

IUPAC Name |

4,6-dichloro-N-cyclopropylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3/c8-5-3-6(9)12-7(11-5)10-4-1-2-4/h3-4H,1-2H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQRJHBCMKZLQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=CC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-N-cyclopropylpyrimidin-2-amine typically involves the chlorination of pyrimidine derivatives followed by the introduction of the cyclopropyl group. One common method involves the reaction of 4,6-dichloropyrimidine with cyclopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques to obtain the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4,6-dichloro-N-cyclopropylpyrimidin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent.

Coupling Reactions: Suzuki-Miyaura coupling involves the use of palladium catalysts and boron reagents under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can yield N-substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Kinase Inhibition

4,6-Dichloro-N-cyclopropylpyrimidin-2-amine has been identified as a potent inhibitor of specific kinases, including spleen tyrosine kinase (SYK). The inhibition of SYK is particularly relevant in the treatment of various cancers and autoimmune diseases. The compound's ability to interfere with signal transduction pathways makes it a candidate for drug development targeting these conditions .

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit antimicrobial properties against a range of bacterial and fungal strains. These compounds can be evaluated for their minimum inhibitory concentrations (MIC) against pathogens such as E. coli and S. aureus, providing insights into their potential as antimicrobial agents .

Anti-inflammatory Effects

Pyrimidine derivatives have shown promise in anti-inflammatory applications. Studies have reported that certain substituted pyrimidines can significantly inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine core can enhance anti-inflammatory activity .

Case Study 1: Inhibition of Plasmodial Kinases

A study explored the inhibition of plasmodial kinases PfGSK3 and PfPK6 by various pyrimidine derivatives, including this compound. The compound was tested for its ability to inhibit these kinases, which are critical targets in combating malaria due to rising resistance against traditional therapies. The results indicated that modifications to the cyclopropyl group could enhance potency against PfPK6 .

| Compound | IC50 (nM) on PfGSK3 | IC50 (nM) on PfPK6 |

|---|---|---|

| This compound | 328 ± 40 | 215 ± 21 |

Case Study 2: Synthesis and Biological Evaluation

In a comprehensive review of pyrimidine derivatives, researchers synthesized several analogues of this compound and evaluated their biological activities. The study found that specific substitutions on the pyrimidine ring significantly affected their biological profiles, highlighting the importance of structural modifications in enhancing efficacy against targeted diseases .

Mechanism of Action

The mechanism of action of 4,6-dichloro-N-cyclopropylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Cyclopropyl vs.

- Aromatic vs. Non-Aromatic Substituents: The methyl-phenyl variant (C₁₁H₉Cl₂N₃) has enhanced lipophilicity, likely affecting solubility and membrane permeability .

Physicochemical and Analytical Properties

- Melting Points : The cyclopropyl analog’s melting point is unreported, but substituents influence this property. For example, B5 (isopropyl) melts at 175–176°C , while B6 (propynyl) melts lower at 159–161°C , likely due to reduced symmetry .

- Spectroscopic Data :

- Collision Cross-Section : The cyclopropyl derivative’s CCS for [M+H]+ is 136.8 Ų , suggesting a compact structure compared to bulkier analogs .

Biological Activity

4,6-Dichloro-N-cyclopropylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. This article provides a detailed analysis of its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. In vitro assays demonstrated that compounds related to this structure can effectively inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in mediating inflammatory responses. For instance, certain derivatives showed IC50 values comparable to celecoxib, a well-known COX-2 inhibitor, indicating significant anti-inflammatory potential .

Table 1: Comparison of COX-2 Inhibition Potency

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that pyrimidine derivatives can act as inhibitors of key signaling pathways involved in cancer progression. Specifically, they have shown efficacy against mutant isocitrate dehydrogenase 1 (IDH1) and mitogen-activated protein kinase-interacting kinases (MNK1/2), which are vital targets in cancer therapy .

Case Study: Anticancer Efficacy

In preclinical models, this compound exhibited promising results when tested against various cancer cell lines. It demonstrated a capacity to induce apoptosis and inhibit tumor growth in xenograft models. The compound's ability to selectively target cancerous cells while sparing normal cells underscores its therapeutic potential .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of electron-withdrawing groups such as chlorine at specific positions on the pyrimidine ring enhances the compound's potency against COX enzymes and cancer cell lines. Modifications in the cyclopropyl group also influence the compound's pharmacokinetic properties and overall efficacy .

Table 2: Summary of SAR Findings

| Modification | Effect on Activity | Reference |

|---|---|---|

| Chlorine at C4 and C6 | Increased COX-2 inhibition | |

| Cyclopropyl substitution | Enhanced selectivity |

Synthesis Methods

The synthesis of this compound typically involves nucleophilic substitution reactions on chlorinated pyrimidines. Recent advancements have introduced catalyst-free methods that improve yield and reduce reaction times. The use of adamantane-containing amines has also been explored to enhance biological activity through structural diversification .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4,6-dichloro-N-cyclopropylpyrimidin-2-amine, and how is its purity validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where cyclopropylamine reacts with 4,6-dichloropyrimidin-2-amine under controlled conditions (e.g., reflux in ethanol or THF). Post-synthesis purification involves column chromatography or recrystallization. Purity validation employs HPLC (≥95% purity) and mass spectrometry (Mol. weight: 163.98 g/mol) . NMR spectroscopy (¹H/¹³C) confirms structural integrity, with characteristic peaks for the cyclopropyl group (δ ~0.5–1.5 ppm) and pyrimidine ring protons (δ ~6.5–8.5 ppm) .

Q. How can researchers distinguish between regioisomers during functionalization of the pyrimidine ring?

- Methodological Answer : Regioselectivity in substitutions (e.g., at C4 vs. C6) is determined using steric/electronic analysis. Computational tools (DFT calculations) predict reactive sites, while experimental validation involves selective dehalogenation with Pd catalysts or nucleophilic aromatic substitution with tracking via LC-MS. X-ray crystallography (e.g., SHELX-refined structures) provides definitive regiochemical assignments .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The cyclopropyl group introduces steric hindrance, reducing accessibility to the pyrimidine’s C4/C6 positions. Electronic effects (hyperconjugation) modulate electrophilicity, which is quantified via Hammett σ constants or Fukui indices. Comparative studies with analogs (e.g., N-methyl or N-aryl derivatives) reveal reactivity trends. For example, Suzuki-Miyaura coupling at C4 requires bulky ligands (e.g., SPhos) to overcome steric barriers .

Q. What strategies resolve contradictions in crystallographic data for halogenated pyrimidines?

- Methodological Answer : Discrepancies in bond lengths/angles (e.g., C-Cl vs. C-N distances) arise from twinning or disorder. High-resolution data (≤0.8 Å) and refinement with SHELXL (using TWIN/BASF commands) improve accuracy. Complementary techniques like neutron diffraction or charge-density analysis resolve ambiguities in electron distribution .

Q. How can researchers design experiments to probe the compound’s role in inhibiting kinase targets?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing derivatives (e.g., replacing Cl with F or modifying the cyclopropyl group). Kinase inhibition is assayed via fluorescence polarization or TR-FRET, with co-crystallization (using SHELXS/SHELXD) to map binding interactions. MD simulations (e.g., GROMACS) predict conformational stability in active sites .

Q. What analytical approaches quantify trace impurities in this compound batches?

- Methodological Answer : LC-MS/MS with MRM (multiple reaction monitoring) detects impurities at ppm levels. Isotopic labeling (e.g., ¹³C/¹⁵N) differentiates by-products from matrix effects. Quantitative ¹H NMR (qNMR) using ERETIC2 calibration provides orthogonal validation .

Methodological Notes

- Crystallography : SHELX programs (SHELXL for refinement, SHELXD for phasing) are essential for resolving complex structures. Use TWIN/BASF parameters for twinned crystals .

- Synthesis : Optimize cyclopropylamine stoichiometry (1.2–1.5 eq.) to minimize di-substitution by-products.

- Data Interpretation : Cross-validate computational (DFT, MD) and experimental (XRD, NMR) results to address contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.